
1-(1-(2-Ethoxynicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-Ethoxynicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is also known as EPPPI or Etazolate, and it belongs to the class of imidazolidine-2,4-diones. It has been found to possess a wide range of pharmacological properties, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Piperidine-4-spiro-5′-imidazolidine-2′, 4′-diones, related to the chemical , have been synthesized using methods like Bucherer—Bergs and Strecker. Their spatial structure was determined using 1H and 13C NMR data (Unkovskii et al., 1994).
Synthesis of Novel Heterocyclic Compounds
- Novel heterocyclic compounds derived from similar structures have been synthesized, showing potential for anti-inflammatory and analgesic applications. These compounds were effective in inhibiting cyclooxygenase-1/2 (COX-1/2) and had significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- Derivatives of thiazolidine-2,4-diones, structurally similar to the compound , have been synthesized and shown to possess good antimicrobial activity against gram-positive bacteria and excellent antifungal activity (Prakash et al., 2011).
Pharmacological Studies
- Studies on derivatives of imidazolidine-2,4-dione, akin to the compound , have revealed significant affinity for 5-HT(1A) receptors, suggesting potential applications in psychopharmacology (Handzlik et al., 2011).
Synthesis of Biologically Active Compounds
- The use of thiazolidine-2,4-dione derivatives in the synthesis of small libraries of bioactive compounds has been proposed. These compounds, including piperidine and substituted pyrazolines, showed distinct antimicrobial effects and increased the sensitivity of certain bacterial strains to antibiotics (Derkach et al., 2016).
Hypotensive Agents
- Studies on compounds with a structure related to 1-(1-(2-Ethoxynicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione showed significant hypotensive activities, suggesting potential for development as blood pressure lowering agents (Eguchi et al., 1991).
Antidepressant Activity
- Computer-aided studies of hydantoin derivatives, structurally similar to the compound , showed potent affinity for serotonin 5-HT7 receptors, indicating potential as antidepressant agents (Kucwaj-Brysz et al., 2018).
Eigenschaften
IUPAC Name |
1-[1-(2-ethoxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-3-25-15-13(5-4-8-18-15)16(23)20-9-6-12(7-10-20)21-11-14(22)19(2)17(21)24/h4-5,8,12H,3,6-7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBWMLJSWFUAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

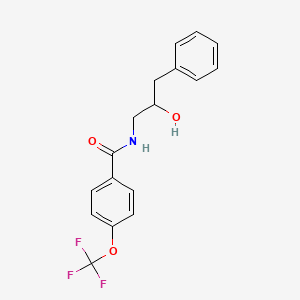
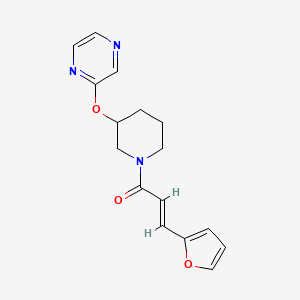
![N-(2,5-difluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2964665.png)
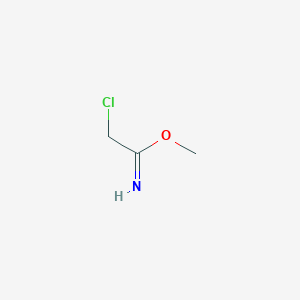
![Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate](/img/structure/B2964670.png)
![N-[(3-Bromothiophen-2-yl)methyl]-1-(3-ethyltriazol-4-yl)methanamine;dihydrochloride](/img/structure/B2964673.png)


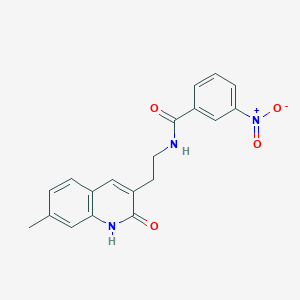
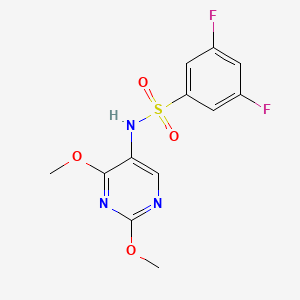


![N-(4-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2964684.png)
![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2964685.png)